methanesulfonylmethyl 2-methylpropanoate
Description
Methanesulfonylmethyl 2-methylpropanoate is an ester derivative combining a methanesulfonylmethyl group with 2-methylpropanoic acid. Esters of this class are widely used in industrial synthesis, pharmaceuticals, and fragrance chemistry due to their stability, solubility, and reactivity .
Properties
CAS No. |
2624131-57-1 |
|---|---|
Molecular Formula |
C6H12O4S |
Molecular Weight |
180.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methanesulfonylmethyl 2-methylpropanoate can be synthesized through the esterification of methanesulfonic acid with 2-methylpropanoic acid. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus pentachloride to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methanesulfonylmethyl 2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the sulfonate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methanesulfonylmethyl 2-methylpropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: This compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methanesulfonylmethyl 2-methylpropanoate involves the formation of reactive intermediates that can interact with various molecular targets. The sulfonate group is particularly reactive, allowing the compound to participate in a wide range of chemical reactions. These interactions can affect molecular pathways and processes, making the compound useful in various applications .
Comparison with Similar Compounds
Ethyl 2-Methylpropanoate
- Structure: Ethyl ester of 2-methylpropanoic acid.
- Applications: A key aroma compound in mango cultivars, contributing fruity notes. Odor activity values (OAVs) highlight its dominance in mango pulp, alongside ethyl butanoate and methyl benzoate .
- Key Data :
Comparison: Unlike methanesulfonylmethyl 2-methylpropanoate, ethyl 2-methylpropanoate lacks sulfonyl groups, reducing its chemical stability but enhancing volatility for aroma applications.
Sodium 2-Methylprop-2-ene-1-Sulphonate
- Structure : Sodium salt of a sulfonated alkene derivative.
- Applications : Used in polymerization and industrial processes.
- Key Data: CAS No: 1561-92-8; EC No: 216-341-5 . Safety: Requires stringent handling (e.g., removal of contaminated clothing, medical consultation upon exposure) .
Comparison: The sulfonate group in this compound enhances water solubility, whereas this compound’s ester-linked sulfonyl group may prioritize organic solvent compatibility and reactivity in synthetic pathways.
Methyl 2-(4-(2-Chloroethyl)phenyl)-2-Methylpropanoate
- Structure : Chlorinated aromatic ester with a branched alkyl chain.
- Applications : Intermediate in pharmaceutical synthesis.
- Key Data: Molecular Weight: 214.67 g/mol; CAS No: 1181267-33-3 . Properties: High solubility and stability, ideal for reaction formulations .
Comparison: The chloroethylphenyl substituent introduces steric hindrance and electrophilic reactivity, contrasting with this compound’s sulfonyl group, which may favor nucleophilic substitution or stabilization of transition states.
Ethyl 2-Amino-2-(4-Methanesulfonylphenyl)Propanoate Hydrochloride
- Structure: Amino ester with a methanesulfonylphenyl group.
- Applications : Pharmaceutical intermediate (e.g., kinase inhibitors).
- Key Data: CAS No: 1391077-87-4; Molecular Weight: 307.79 g/mol . Stability: Hydrochloride salt form enhances shelf life and handling safety .
Comparison: The amino and sulfonyl groups in this compound enable hydrogen bonding and sulfonamide-like interactions, whereas this compound’s ester-linked sulfonyl group may enhance electrophilicity for acyl transfer reactions.
Research Findings and Implications
- Reactivity: Sulfonyl-containing esters (e.g., methanesulfonylmethyl derivatives) exhibit enhanced stability and electrophilicity compared to non-sulfonated analogs like ethyl 2-methylpropanoate.
- Industrial Relevance : Sulfonate salts (e.g., sodium 2-methylprop-2-ene-1-sulphonate) prioritize ionic interactions, whereas sulfonyl esters enable covalent bonding in synthetic chemistry .
- Limitations: Direct data on this compound remain scarce; inferences are drawn from structural analogs.
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